Substitution-Specific Impact on USP2 Binding Affinity: Pyridin-4-yl vs. Phenyl on the Thiazole Ring
In the sulfonamide-thiazole-benzamide series, the identity of the substituent at the 4-position of the thiazole ring is a critical determinant of USP2 binding. ML364 (2-(4-methylphenylsulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide) is a validated USP2 inhibitor with an IC₅₀ of 1.1 µM (Kd = 5.2 µM) in a biochemical fluorescence-quenched di-ubiquitin assay . The target compound 4-(4-methylphenylsulfonamido)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide replaces the phenyl group with a pyridin-4-yl moiety and lacks the 4-trifluoromethyl substituent. Although no direct USP2 assay data exist for the target compound, related N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide analogs show IC₅₀ values ranging from 49 nM to 1.5 µM at the human mGluR1 receptor, demonstrating that the pyridin-4-yl-thiazole core is pharmacologically permissive but does not guarantee USP2 activity [1].
| Evidence Dimension | USP2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | ML364: IC₅₀ = 1.1 µM (biochemical USP2 assay) |
| Quantified Difference | Unknown; structural differences preclude extrapolation |
| Conditions | Fluorescence-quenched di-ubiquitin substrate assay |
Why This Matters
This evidence demonstrates that even minor structural changes within the series abolish or radically alter USP2 affinity, making it impossible to assume the target compound retains ML364's activity.
- [1] BindingDB. BDBM50301523: CHEMBL578580 – 4-fluoro-N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. IC₅₀ = 49 nM (human mGluR1 antagonist). View Source
